

# Synthesis and Characterization of 6-Amino-3,4-benzocoumarin: A Technical Guide

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## Compound of Interest

Compound Name: 6-Amino-3,4-benzocoumarin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **6-Amino-3,4-benzocoumarin**, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and in-depth characterization data. Furthermore, it explores the biological significance of this compound, particularly its role as an inhibitor of Cytochrome P450 1A1 (CYP1A1) activity.

## Introduction

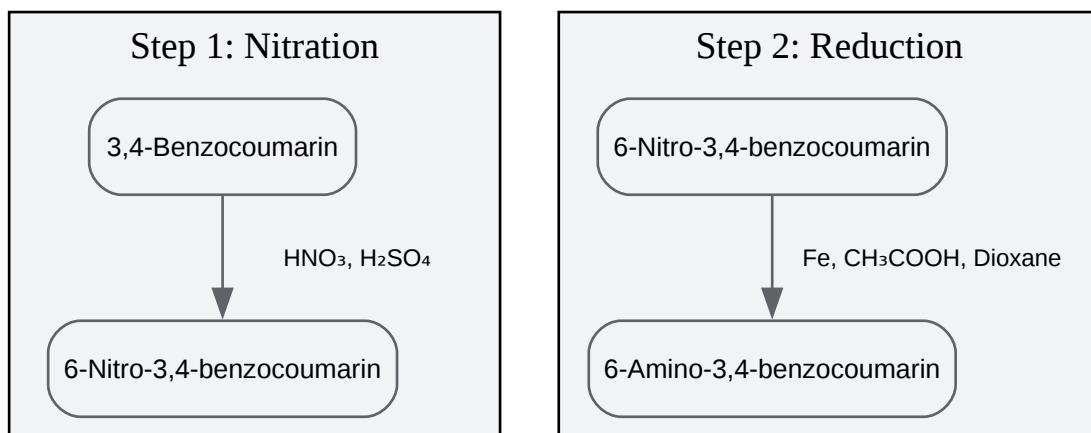
Coumarins and their derivatives are a well-established class of naturally occurring and synthetic compounds with a wide range of biological activities. The 3,4-benzocoumarin scaffold, in particular, has been a subject of interest due to its unique photophysical properties and potential as a privileged structure in medicinal chemistry. The introduction of an amino group at the 6-position of the 3,4-benzocoumarin core yields **6-Amino-3,4-benzocoumarin**, a versatile intermediate for the synthesis of more complex molecules and a compound with intrinsic biological activity. This guide serves as a detailed resource for researchers working with or interested in this specific aminobenzocoumarin.

## Synthesis of 6-Amino-3,4-benzocoumarin

The synthesis of **6-Amino-3,4-benzocoumarin** is typically achieved through a two-step process commencing with the nitration of the parent 3,4-benzocoumarin, followed by the reduction of the resulting nitro-intermediate.

## Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below.



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Caption: Synthetic workflow for **6-Amino-3,4-benzocoumarin**.

## Experimental Protocols

### Protocol 1: Synthesis of 6-Nitro-3,4-benzocoumarin

This procedure outlines the nitration of 3,4-benzocoumarin.

- Materials:
  - 3,4-Benzocoumarin
  - Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
  - Concentrated Nitric Acid ( $\text{HNO}_3$ )
  - Ice bath
  - Magnetic stirrer and stir bar
  - Round-bottom flask and dropping funnel

- Filtration apparatus
- Procedure:
  - In a round-bottom flask, dissolve 3,4-benzocoumarin in concentrated sulfuric acid at 0-5 °C with constant stirring.
  - Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.
  - After the addition is complete, continue stirring at room temperature for 2-3 hours.
  - Pour the reaction mixture onto crushed ice with vigorous stirring.
  - Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
  - Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 6-Nitro-3,4-benzocoumarin.

### Protocol 2: Synthesis of **6-Amino-3,4-benzocoumarin**

This protocol details the reduction of 6-Nitro-3,4-benzocoumarin to the target amino compound.

[1]

- Materials:
  - 6-Nitro-3,4-benzocoumarin
  - Iron powder (Fe)
  - Glacial Acetic Acid ( $\text{CH}_3\text{COOH}$ )
  - Dioxane
  - Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Heating mantle and reflux condenser

- Filtration apparatus
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser, suspend 6-Nitro-3,4-benzocoumarin and iron powder in a mixture of dioxane and water.
  - Add a catalytic amount of glacial acetic acid to the suspension.
  - Heat the mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
  - After completion, filter the hot reaction mixture to remove the iron catalyst.
  - Neutralize the filtrate with a saturated solution of sodium bicarbonate.
  - Pour the neutralized solution into ice water to precipitate the product.
  - Collect the solid by filtration, wash with water, and dry under vacuum.
  - Recrystallize the crude product from ethanol or a similar solvent to yield pure **6-Amino-3,4-benzocoumarin**.

## Characterization of 6-Amino-3,4-benzocoumarin

The structure and purity of the synthesized **6-Amino-3,4-benzocoumarin** can be confirmed by various spectroscopic methods and physical constant determination.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>13</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	211.22 g/mol	<a href="#">[2]</a>
Appearance	Yellowish solid	
Melting Point	190-191 °C	
IUPAC Name	2-aminobenzo[c]chromen-6-one	<a href="#">[2]</a>

## Spectroscopic Data

### 3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz) δ (ppm)	Multiplicity	Integration	Assignment
8.20 - 8.00	m	2H	Aromatic-H
7.80 - 7.60	m	2H	Aromatic-H
7.40 - 7.20	m	2H	Aromatic-H
7.05	d	1H	Aromatic-H
5.50	s (br)	2H	-NH <sub>2</sub>

<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 100 MHz) δ (ppm)	Assignment
161.0	C=O (lactone)
150.0	Aromatic C-N
135.0 - 110.0	Aromatic C

### 3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretching
1720 - 1700	Strong	C=O stretching (lactone)
1620 - 1580	Medium	N-H bending and C=C stretching (aromatic)
1300 - 1200	Strong	C-O stretching (lactone)
1100 - 1000	Medium	C-N stretching

### 3.2.3. Mass Spectrometry (MS)

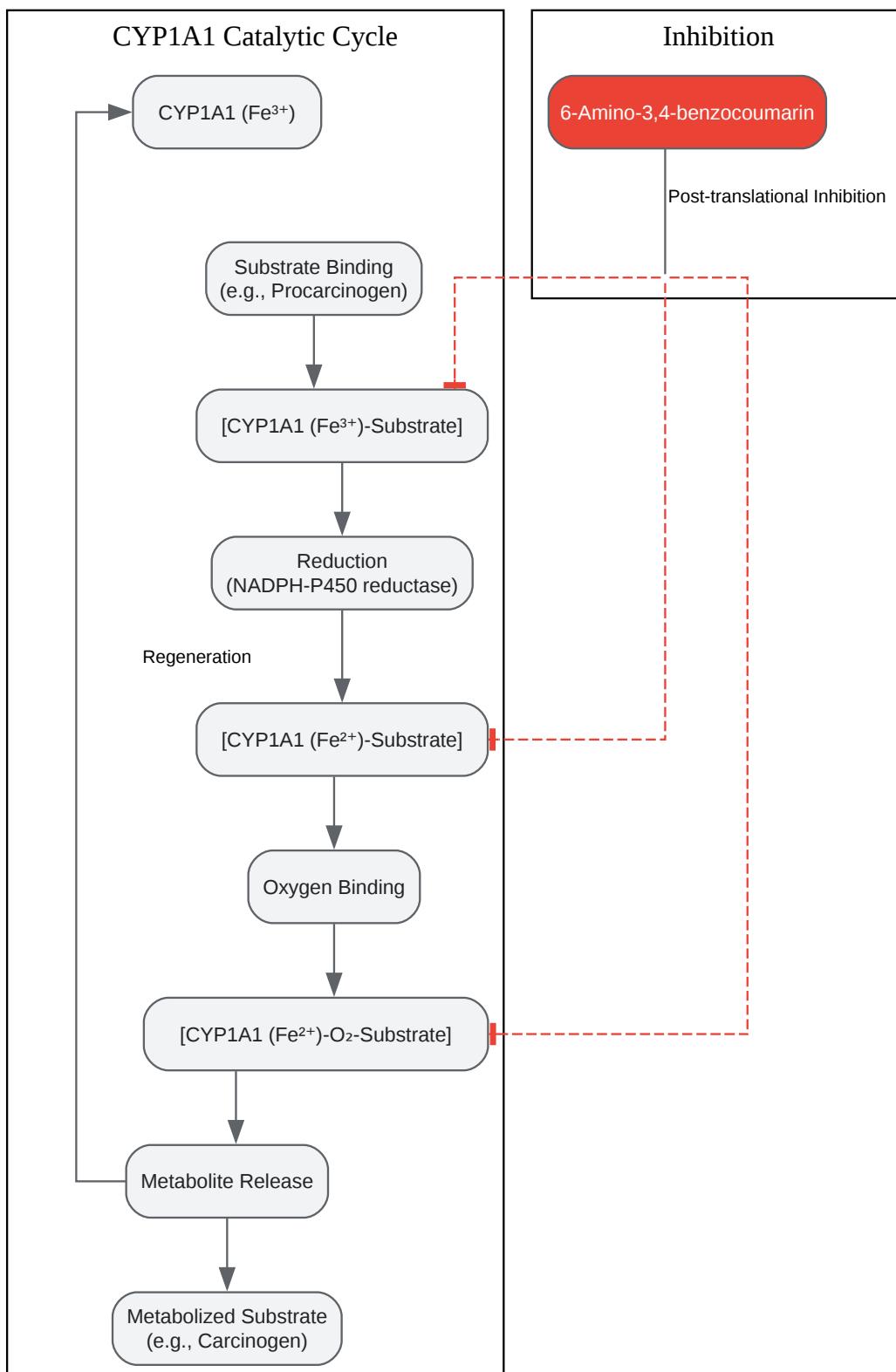
m/z	Interpretation
211	[M] <sup>+</sup> (Molecular ion)
183	[M-CO] <sup>+</sup>
154	[M-CO-NH] <sup>+</sup> or [M-CO-HCN] <sup>+</sup>

## Biological Activity: Inhibition of CYP1A1

**6-Amino-3,4-benzocoumarin** has been identified as an inhibitor of Cytochrome P450 1A1 (CYP1A1)-dependent activity.<sup>[3]</sup> CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds, including drugs and procarcinogens. The inhibition of CYP1A1 can have significant implications in drug metabolism and cancer chemoprevention.

## Proposed Mechanism of Inhibition

Research suggests that 6-substituted 3,4-benzocoumarins, including the amino derivative, can act as post-translational inhibitors of CYP1A1-dependent enzyme activity.<sup>[3]</sup> This implies that the compound does not affect the expression of the CYP1A1 gene or the stability of the protein, but rather directly interacts with the enzyme to inhibit its catalytic function.



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Caption: Post-translational inhibition of the CYP1A1 catalytic cycle.

## Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of **6-Amino-3,4-benzocoumarin**. The straightforward two-step synthesis from 3,4-benzocoumarin makes this compound readily accessible for further research and development. The comprehensive characterization data serves as a valuable reference for its identification and quality control. The highlighted biological activity as a CYP1A1 inhibitor underscores its potential as a lead compound in drug discovery, particularly in the areas of cancer research and toxicology. Further investigation into the structure-activity relationship of its derivatives and the precise molecular mechanism of its inhibitory action is warranted.

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